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Compound of Interest

Compound Name: HS-Peg7-CH2CH2N3

Cat. No.: B11825565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
HS-Peg7-CH2CH2N3, also known as Thiol-PEG7-Azide, is a heterobifunctional crosslinker that

has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and materials

science. Its unique architecture, featuring a thiol group at one terminus and an azide group at

the other, connected by a seven-unit polyethylene glycol (PEG) spacer, allows for the precise

and covalent linkage of two different molecular entities. This guide provides a comprehensive

overview of the chemical structure, physicochemical properties, and common applications of

HS-Peg7-CH2CH2N3, with a focus on experimental protocols and data presentation for the

research and development community. The PEG spacer enhances aqueous solubility,

improves the pharmacokinetic properties of conjugated molecules, and reduces steric

hindrance during conjugation reactions[1].

Chemical Structure and Physicochemical Properties
The fundamental characteristics of HS-Peg7-CH2CH2N3 are summarized below, providing

essential data for its application in experimental design.

Chemical Structure
IUPAC Name: 2-[2-[2-[2-[2-[2-[2-(2-

azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol[1]
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Molecular Formula: C16H33N3O7S[1]

Canonical SMILES: C(COCCOCCOCCOCCOCCOCCOCCS)N=[N+]=[N-][1]

Physicochemical Data
A summary of the key physicochemical properties of HS-Peg7-CH2CH2N3 is presented in

Table 1. This data is critical for designing conjugation strategies, purification procedures, and

for the overall handling and storage of the compound.

Property Value Reference

Molecular Weight 411.51 g/mol [1]

Appearance
White/off-white solid or viscous

liquid

Solubility
Soluble in water, ethanol,

chloroform, DMSO

Purity Typically >95%

Storage Conditions

Store at -20°C, desiccated.

Protect from light and air.

Stable for at least 12 months

under these conditions.

Reactivity and Applications
The utility of HS-Peg7-CH2CH2N3 lies in the orthogonal reactivity of its terminal functional

groups. The thiol (-SH) group provides a nucleophile for reaction with various electrophiles,

while the azide (-N3) group is a key component in "click chemistry" reactions.

Thiol Group Reactivity
The thiol group is highly reactive towards maleimides, vinyl sulfones, and iodoacetyls, forming

stable thioether bonds. This reactivity is commonly exploited for the conjugation of the linker to

cysteine residues in proteins and peptides. The reaction with maleimides is particularly efficient

at a neutral pH of approximately 6.5-7.5.
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Azide Group Reactivity
The azide group is exceptionally stable under most biological conditions and does not typically

react with endogenous functional groups, making it a bioorthogonal handle. Its primary

application is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of

"click chemistry". This reaction forms a stable triazole linkage with a terminal alkyne. The azide

can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained

cyclooctynes, which obviates the need for a copper catalyst.

Key Applications
Proteolysis Targeting Chimeras (PROTACs): HS-Peg7-CH2CH2N3 is frequently used as a

linker in the synthesis of PROTACs. These are heterobifunctional molecules that recruit a

target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the target protein. The PEG linker's length and flexibility are critical for the

formation of a stable ternary complex between the target protein, the PROTAC, and the E3

ligase.

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to

antibodies, creating ADCs for targeted cancer therapy.

Surface Modification: The thiol group can be used to anchor the linker to gold surfaces, such

as nanoparticles or biosensors, allowing for the subsequent attachment of biomolecules via

the azide group.

Biomolecule Labeling: This linker is used to attach fluorescent dyes, biotin, or other reporter

molecules to proteins, peptides, or nucleic acids for detection and imaging studies.

Experimental Protocols
The following sections provide detailed methodologies for common experimental procedures

involving HS-Peg7-CH2CH2N3.

General Handling and Storage
For optimal stability, HS-Peg7-CH2CH2N3 should be stored at -20°C under a dry, inert

atmosphere (e.g., argon or nitrogen) and protected from light. Before use, allow the reagent to

warm to room temperature before opening the container to prevent moisture condensation. For
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ease of handling, it is recommended to prepare stock solutions in an anhydrous solvent such

as DMSO or DMF.

Protocol for Thiol-Maleimide Conjugation
This protocol describes the conjugation of the thiol group of HS-Peg7-CH2CH2N3 to a

maleimide-functionalized molecule, such as a protein with an accessible cysteine residue.

Materials:

HS-Peg7-CH2CH2N3

Maleimide-functionalized protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, at

pH 7.2)

Anhydrous DMSO or DMF

Degassing equipment (optional, but recommended)

Purification system (e.g., size-exclusion chromatography)

Procedure:

Prepare a stock solution of HS-Peg7-CH2CH2N3 in anhydrous DMSO or DMF.

Dissolve the maleimide-functionalized protein in the reaction buffer. If necessary, degas the

buffer to minimize oxidation of the thiol.

Add the HS-Peg7-CH2CH2N3 stock solution to the protein solution. A 10- to 20-fold molar

excess of the linker is typically used.

Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.

Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, mass

spectrometry).

Upon completion, purify the conjugate using size-exclusion chromatography or another

appropriate method to remove excess linker and other reagents.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b11825565?utm_src=pdf-body
https://www.benchchem.com/product/b11825565?utm_src=pdf-body
https://www.benchchem.com/product/b11825565?utm_src=pdf-body
https://www.benchchem.com/product/b11825565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11825565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide group of an HS-Peg7-CH2CH2N3-

conjugated molecule and an alkyne-functionalized molecule.

Materials:

Azide-functionalized molecule (e.g., the product from the thiol-maleimide conjugation)

Alkyne-functionalized molecule

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Reaction buffer (e.g., PBS, pH 7.4)

Purification system

Procedure:

Prepare stock solutions of all reagents. A fresh solution of sodium ascorbate should be

prepared immediately before use.

In a reaction vessel, combine the azide-functionalized molecule and the alkyne-

functionalized molecule in the reaction buffer.

Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture.

Add the CuSO4 solution, followed by the freshly prepared sodium ascorbate solution to

initiate the reaction.

Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete

within 30 minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b11825565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11825565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitor the reaction progress by an appropriate analytical method.

Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts.

Visualization of a PROTAC Workflow
The synthesis of a PROTAC using HS-Peg7-CH2CH2N3 is a multi-step process. The following

diagram, generated using the DOT language, illustrates a typical experimental workflow.

PROTAC Synthesis

Purification & Analysis

Target Protein Ligand
(with alkyne) Final PROTAC MoleculeE3 Ligase Ligand

(with maleimide)

Intermediate Conjugate

Thiol-Maleimide
Conjugation (pH 7.2)

HS-Peg7-CH2CH2N3 CuAAC Click Chemistry
(CuSO4, NaAsc)

Purification
(HPLC/SEC)

Characterization
(MS, NMR)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of a PROTAC molecule using HS-Peg7-
CH2CH2N3.

Safety and Handling
HS-Peg7-CH2CH2N3 is intended for research use only. While specific toxicological data is not

readily available, standard laboratory safety precautions should be observed. This includes

wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid

inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, wash

the affected area thoroughly with water. For detailed safety information, it is advisable to

consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
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HS-Peg7-CH2CH2N3 is a versatile and powerful tool for researchers in chemistry, biology, and

medicine. Its well-defined structure, favorable physicochemical properties, and dual reactivity

enable the construction of complex molecular architectures with a high degree of control. The

applications of this linker, particularly in the development of PROTACs and other targeted

therapeutics, continue to expand, highlighting its importance in advancing modern drug

discovery and development. This guide has provided a foundational understanding of its

properties and use, aiming to facilitate its effective implementation in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. HS-PEG7-CH2CH2N3|Thiol-PEG7-Azide|RUO [benchchem.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Heterobifunctional
Linker: HS-Peg7-CH2CH2N3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11825565#hs-peg7-ch2ch2n3-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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